molecular formula C15H6ClNO6 B8043494 1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid

1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid

Cat. No.: B8043494
M. Wt: 331.66 g/mol
InChI Key: CFEFEHNYIDVAKF-UHFFFAOYSA-N
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Description

1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its chloro, nitro, and dioxo groups attached to the anthracene ring structure, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

1-chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6ClNO6/c16-12-8(15(20)21)5-9(17(22)23)10-11(12)14(19)7-4-2-1-3-6(7)13(10)18/h1-5H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEFEHNYIDVAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid typically involves multiple steps, starting with the nitration of anthraquinone derivatives. The nitration process introduces the nitro group (-NO2) into the anthracene ring. Subsequent chlorination introduces the chloro group (-Cl) at the desired position. The dioxo groups are usually introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving anthraquinone derivatives. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the nitro group to an amino group (-NH2).

  • Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Higher oxidized derivatives of the anthraquinone structure.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

  • Biology: Employed in the study of biological systems and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: The nitro and chloro groups interact with specific enzymes and receptors in biological systems.

  • Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways.

Comparison with Similar Compounds

1-Chloro-4-nitro-9,10-dioxoanthracene-2-carboxylic acid is unique due to its specific arrangement of functional groups. Similar compounds include:

  • 1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: Contains hydroxyl groups instead of chloro and nitro groups.

  • 6-Chloro-9,10-dioxoanthracene-2-carboxylic acid: Lacks the nitro group present in the compound of interest.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

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